molecular formula C13H15BrN2O2 B168813 Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate CAS No. 174180-42-8

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

Número de catálogo B168813
Número CAS: 174180-42-8
Peso molecular: 311.17 g/mol
Clave InChI: UKADXNQNCAFGTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate (TBBIC) is a heterocyclic compound with a unique structure. It is a small molecule that has been studied extensively for its potential applications in scientific research. The compound has a wide range of uses, ranging from drug discovery to chemical synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

  • Synthesis of Indazole Derivatives : Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a closely related compound, serves as a significant intermediate in the synthesis of 1H-indazole derivatives. Through substitution reactions, this compound was obtained and its structure confirmed via FTIR, NMR spectroscopy, MS, and X-ray diffraction. DFT calculations matched the experimental single crystal structure, aiding in the understanding of its physicochemical properties (Ye et al., 2021).

  • N-1-Difluoromethylation : A method for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate was described, showcasing a scalable procedure that extends to other indazole derivatives. This process highlights a convenient approach to functionalizing indazoles under mild conditions, demonstrating the versatility of tert-butyl-indazole carboxylates in synthetic chemistry (Hong et al., 2020).

  • Fused Tetracyclic Heterocycles : Tert-butyl-indazole carboxylates also find application in the synthesis of fused tetracyclic heterocycles. A three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate yielded these compounds in high yields, showcasing the compound's role in facilitating complex cyclization reactions (Li et al., 2013).

Application in Chemical Reactions

  • Metal-free C3-alkoxycarbonylation : Demonstrating the utility in metal- and base-free conditions, tert-butyl carbazate, a derivative of tert-butyl-indazole carboxylate, was used in the efficient preparation of quinoxaline-3-carbonyl compounds. This protocol emphasizes the role of tert-butyl-indazole derivatives in facilitating oxidation coupling reactions under eco-friendly conditions (Xie et al., 2019).

  • One-pot Synthesis and Cyclization : Ethyl 2-bromomethyl-quinoline-3-carboxylate, a structure similar to tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate, was reacted with tert-butyl-phenols to yield quinoline-3-carboxylic acids. This demonstrates the synthetic versatility of tert-butyl-indazole derivatives in one-pot reactions leading to heterocyclic-fused compounds (Gao Wen-tao, 2008).

Propiedades

IUPAC Name

tert-butyl 3-(bromomethyl)indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-7-5-4-6-9(11)10(8-14)15-16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKADXNQNCAFGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(bromomethyl)-1H-indazole-1-carboxylate

CAS RN

174180-42-8
Record name 3-(Bromomethyl)-1H-indazole, N1-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A stirring solution of 53.4 g (0.23 mol) of 1-tert-butoxycarbonyl-3-methylindazole, prepared as in Part B, in 1.0 L of CCl4 is heated to reflux, and then a mixture of 45.1 g (0.25 mol, 1.1 equiv) of N-bromosuccinimide and 5.7 g (23.5 mmol, 0.1 equiv) of benzoyl peroxide is added portionwise over 5 min as a solid. The resulting solution is heated at reflux for 4.5 h, then cooled to RT. The reaction mixture is filtered through a pad of Celite to remove the precipitated succinimide, and the solvent is removed in vacuo. Purification of the crude material by gradient silica gel flash column chromatography using hexane/EtOAc 15/1 to hexane/EtOAc 3/1 as eluent afforded 43.2 of the title compound as a white solid: 1H NMR (CDCl3, 300 MHz) δ8.20 (d, 1H, J=7.8), 7.88 (d, 1H, J=7.8), 7.60 (dd, 1H, J=7.3, 7.3), 7.41 (dd, 1H, J=7.3, 7.3), 4.91 (s, 2H), 1.77 (s, 9H); ;TLC Rf =0.56 (EtOAc/Hexane 1/5).
Quantity
53.4 g
Type
reactant
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of compound from step A (2 g, 8.61 mmol) and N-bromosuccinamide (1.84 g, 10.33 mmol) in carbon tetrachloride (50 ml) was added benzoyl peroxide (209 mg, 0.86 mmol) and the resulting mixture heated at reflux for 4 h. The reaction mixture cooled and filtered through celite, and filtrate evaporated. The residue purified by MPLC (Biotage Horizon: FLASH 40+s) eluent: 100% Hexanes (190 ml), gradient rising from 100% hexanes to 10% EtOAc in Hexanes (1000 ml), then 10% EtOAc in Hexanes (250 ml) to afford the title compound 2.04 g (76%). 1H NMR (CDCl3): 1.75 (s, 9H), 4.82 (s, 2H), 7.39 (m, 1H), 7.58 (m, 1H), 7.87 (d, J 8.0 Hz, 1H), 8.15 (d, J 8.5 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
209 mg
Type
reactant
Reaction Step Two
Yield
76%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.